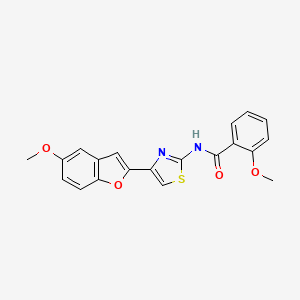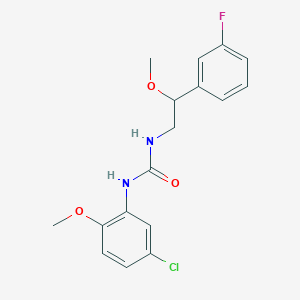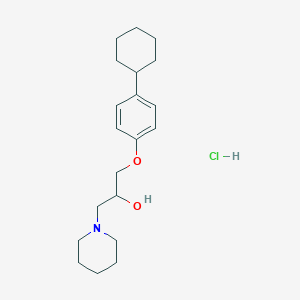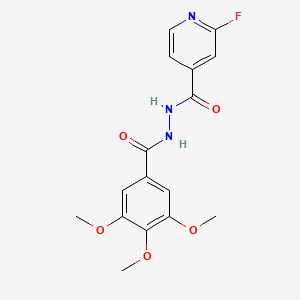![molecular formula C12H15N3 B2597880 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-14-6](/img/structure/B2597880.png)
2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound. It contains a total of 32 bonds, including 17 non-H bonds, 10 multiple bonds, and 10 aromatic bonds. The structure includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring . It also contains 1 Pyrazole and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 63 bonds, including 39 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 6 double bonds, and 12 aromatic bonds . The structure also includes 5 six-membered rings, 2 ten-membered rings, 4 secondary amides (aliphatic), 1 guanidine derivative, and 1 tertiary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Supramolecular Aggregation
Research on derivatives of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline highlights their unique molecular and supramolecular structures. For instance, Cruz et al. (2006) discovered that the non-aromatic carbocyclic ring of certain derivatives adopts half-chair or envelope and screw-boat conformations, leading to isolated molecules, hydrogen-bonded dimers, or pi-stacked chains of dimers, depending on the specific derivative. These findings suggest potential applications in molecular engineering where specific molecular conformations and aggregations are desired (Cruz et al., 2006).
Synthesis and Structural Insights
Petrov et al. (2009) demonstrated a method to synthesize cycloalkane-annulated pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, highlighting the versatility of 2,5-Dimethyl derivatives in generating regioisomeric compounds. This research provides a foundation for synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Petrov et al., 2009).
Antitumor and Antibacterial Activities
Markosyan et al. (2019) explored the synthesis of novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives, revealing their significant antitumor and antibacterial properties. This suggests potential applications in developing new anticancer and antibacterial agents (Markosyan et al., 2019).
Anticancer Activity
Hassan et al. (2017) synthesized a novel series of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, demonstrating their in vitro cytotoxic activities against human cancer cell lines. This research further supports the potential use of 2,5-Dimethyl derivatives in anticancer drug development (Hassan et al., 2017).
Eigenschaften
IUPAC Name |
2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXTYNNCIGXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CCCC3)C(=NC2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)



![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)


![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)
